molecular formula C13H18FNO2S B4652125 N-cyclohexyl-1-(2-fluorophenyl)methanesulfonamide

N-cyclohexyl-1-(2-fluorophenyl)methanesulfonamide

Cat. No.: B4652125
M. Wt: 271.35 g/mol
InChI Key: NYRUZDBZGOAHGA-UHFFFAOYSA-N
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Description

N-cyclohexyl-1-(2-fluorophenyl)methanesulfonamide is an organic compound with the molecular formula C13H18FNO2S It is a sulfonamide derivative, characterized by the presence of a cyclohexyl group and a fluorophenyl group attached to a methanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-1-(2-fluorophenyl)methanesulfonamide typically involves the reaction of cyclohexylamine with 2-fluorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, the implementation of automated purification systems can streamline the production process, ensuring high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-1-(2-fluorophenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives, depending on the nucleophile used.

Scientific Research Applications

N-cyclohexyl-1-(2-fluorophenyl)methanesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used as a probe to study enzyme activity and protein interactions.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-cyclohexyl-1-(2-fluorophenyl)methanesulfonamide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The fluorophenyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding with the target protein.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Fluorophenyl)methanesulfonamide: Lacks the cyclohexyl group, which may affect its binding affinity and specificity.

    N-cyclohexyl-N-(4-fluorophenyl)methanesulfonamide: Similar structure but with the fluorine atom in a different position, potentially altering its reactivity and interactions.

    N-cyclohexyl-1-(4-fluorophenyl)methanesulfonamide: Another positional isomer with different chemical and biological properties.

Uniqueness

N-cyclohexyl-1-(2-fluorophenyl)methanesulfonamide is unique due to the specific positioning of the fluorine atom and the presence of both cyclohexyl and sulfonamide groups

Properties

IUPAC Name

N-cyclohexyl-1-(2-fluorophenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO2S/c14-13-9-5-4-6-11(13)10-18(16,17)15-12-7-2-1-3-8-12/h4-6,9,12,15H,1-3,7-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYRUZDBZGOAHGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)CC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-cyclohexyl-1-(2-fluorophenyl)methanesulfonamide
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N-cyclohexyl-1-(2-fluorophenyl)methanesulfonamide

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